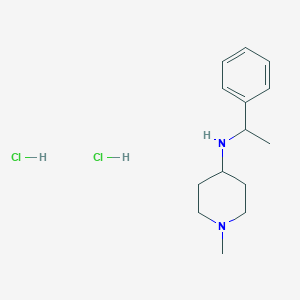
1-Methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride” is a chemical compound with the CAS Number: 2418645-27-7 . It has a molecular weight of 291.26 . The IUPAC name for this compound is 1-methyl-N-(1-phenylethyl)piperidin-4-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2.2ClH/c1-12(13-6-4-3-5-7-13)15-14-8-10-16(2)11-9-14;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a density of 1.0±0.1 g/cm³ . The boiling point is 324.8±35.0 °C at 760 mmHg . The compound has a molar refractivity of 69.3±0.4 cm³ .Scientific Research Applications
Analysis of Biogenic Amines in Foods
Research on biogenic amines (BAs) in foods highlights the importance of analyzing these compounds due to their potential toxicity and role as indicators of food freshness or spoilage. Methods such as HPLC are utilized for quantitative determination of BAs, indicating the relevance of analytical chemistry techniques in ensuring food safety and quality (Önal, 2007).
Food-borne Amines as Potential Precursors of Carcinogens
The study of food-borne amines and amides emphasizes their role as precursors to carcinogenic N-nitroso compounds, suggesting the importance of understanding the chemical transformations of amines in biological systems for cancer research (Lin, 1986).
Synthesis and Applications of 1,4-Dihydropyridines
Research on 1,4-dihydropyridines, which share structural motifs with many nitrogen-containing compounds, illustrates the significance of synthetic organic chemistry in drug development and highlights the potential of such compounds in biological applications (Sohal, 2021).
Biogenic Amines Catabolism in Pseudomonas Species
Investigations into the catabolism of biogenic amines by Pseudomonas species underline the potential biotechnological applications of bacteria in degrading toxic amines, showcasing the intersection of microbiology and environmental science (Luengo & Olivera, 2020).
Antifungal Compounds from Piper Species
The identification of antifungal compounds from Piper species, including those with amide structures, points to the exploration of natural products for pharmaceutical or agricultural fungicide development, highlighting the importance of phytochemistry in drug discovery (Xu & Li, 2011).
Heterocyclic Aromatic Amines in Pharmaceuticals
An analysis of nitrogen heterocycles among U.S. FDA approved pharmaceuticals demonstrates the prominence of such structures in medicinal chemistry, underscoring the relevance of exploring diverse nitrogen-containing compounds for therapeutic applications (Vitaku, Smith, & Njardarson, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12(13-6-4-3-5-7-13)15-14-8-10-16(2)11-9-14;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRFWODSBISGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCN(CC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2952688.png)

![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2952691.png)
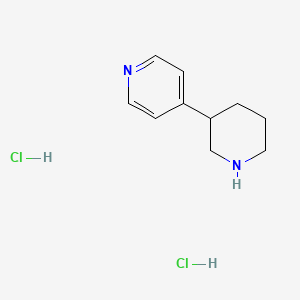
![N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2952695.png)
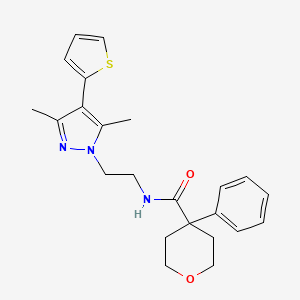
![2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine](/img/structure/B2952697.png)
![[2-Oxo-2-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2952700.png)
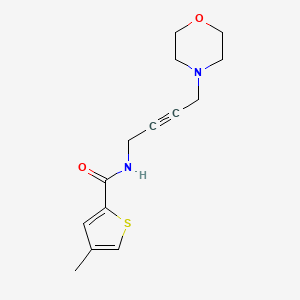
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2952703.png)
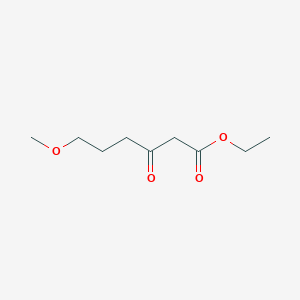
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2952707.png)
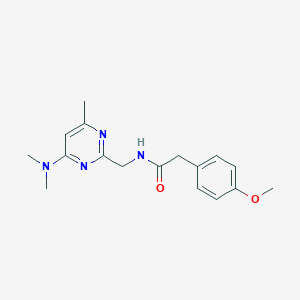
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)